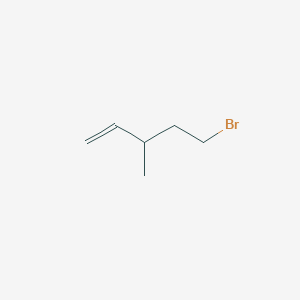

5-Bromo-3-methylpent-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59822-10-5 |

|---|---|

Molecular Formula |

C6H11Br |

Molecular Weight |

163.06 g/mol |

IUPAC Name |

5-bromo-3-methylpent-1-ene |

InChI |

InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h3,6H,1,4-5H2,2H3 |

InChI Key |

OJNPWSSPYZXOKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCBr)C=C |

Origin of Product |

United States |

Research Overview of 5 Bromo 3 Methylpent 1 Ene in Contemporary Organic Chemistry

Contextualizing 5-Bromo-3-methylpent-1-ene within Alkyl Halide and Alkene Chemistry

This compound is an organobromine compound that possesses two key functional groups: a terminal alkene and a primary alkyl bromide. nih.govchemspider.com This bifunctional nature places it at the intersection of alkene and alkyl halide chemistry, bestowing upon it a versatile reactivity profile. The IUPAC name for this compound is this compound, and its structure includes a chiral center at the third carbon position. nih.gov

The presence of the primary bromine atom makes the compound susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. This allows for the displacement of the bromide ion by a wide range of nucleophiles to introduce new functional groups at the terminal position. The reactivity of the alkyl halide is influenced by the steric hindrance from the methyl group at the adjacent carbon.

Simultaneously, the vinyl group (the terminal double bond) is a site for electrophilic addition reactions. Reagents such as halogens, hydrogen halides, and water can add across the double bond, typically following Markovnikov's rule, although anti-Markovnikov addition can be achieved under specific conditions. The double bond can also participate in other important transformations, including oxidation, reduction, and polymerization.

The combination of these two functional groups in a single molecule allows for selective and sequential chemical modifications, making it a valuable substrate in organic synthesis. The stereochemistry at the C3 position adds another layer of complexity and potential, as it can influence the stereochemical outcome of reactions at both the alkene and the alkyl bromide sites.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₆H₁₁Br nih.gov |

| Molecular Weight | 163.06 g/mol nih.gov |

| CAS Number | 59822-10-5 nih.govchemspider.com |

| Canonical SMILES | CC(CCBr)C=C nih.gov |

| InChIKey | OJNPWSSPYZXOKY-UHFFFAOYSA-N nih.gov |

| Monoisotopic Mass | 162.00441 Da nih.govchemspider.com |

Scope and Significance for Advanced Synthetic Applications

The unique structural arrangement of this compound makes it a significant building block for advanced synthetic applications. Its bifunctionality is key to its utility, enabling the construction of more complex molecular architectures. As an important intermediate, its utility is analogous to similar haloalkenes, which are used to synthesize compounds for the pharmaceutical, pesticide, and materials science industries. bloomtechz.com

One of the primary applications of this compound is in the formation of new carbon-carbon bonds. The alkyl bromide functionality can be converted into an organometallic reagent, such as a Grignard reagent (by reaction with magnesium) or an organocuprate. These reagents can then be reacted with a variety of electrophiles, effectively adding the 3-methylpent-1-enyl fragment to another molecule.

Furthermore, the alkene moiety can undergo a range of transformations. For instance, it can participate in olefin metathesis reactions, a powerful tool for carbon-carbon double bond formation, or it can be functionalized through hydroboration-oxidation to yield an alcohol. The presence of both reactive sites allows for a synthetic strategy where one group is reacted selectively while the other remains intact for a subsequent transformation. This orthogonality is highly valued in multi-step synthesis.

The chirality of this compound is also of considerable significance. Enantiomerically pure forms of the compound can serve as chiral synthons for the asymmetric synthesis of complex target molecules, such as natural products or pharmacologically active compounds, where specific stereoisomers are required for biological activity.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₁₁Br |

| 5-Bromo-1-pentene | C₅H₉Br |

| 5-Bromo-3-methylpent-2-ene | C₆H₁₁Br |

| 3-Penten-1-yne, 5-bromo-3-methyl-, (E)- | C₆H₇Br |

| 5-Bromo-3-methylpent-1-en-4-yn-3-ol | C₆H₇BrO |

| 3-(bromomethyl)-5-methoxy-3-methylpent-1-ene | C₈H₁₅BrO |

| (2E)-5-bromo-3-methyl-2-penten-1-ol | C₆H₁₁BrO |

| 5-bromo-2-methylpent-1-ene | C₆H₁₁Br |

| 5-Bromo-3-methoxy-2-methylpent-1-ene | C₇H₁₃BrO |

| 4-Bromo-3-methylpent-2-ene | C₆H₁₁Br |

| 5-Bromo-3-methylpent-1-en-1-ol | C₆H₁₁BrO |

| 5-Bromo-2-methyl-2-pentene | C₆H₁₁Br |

| (Z)-5-bromo-3-methylpent-3-en-1-yne | C₆H₇Br |

| 3-bromo-4-methylpent-1-ene | C₆H₁₁Br |

Synthetic Methodologies for 5 Bromo 3 Methylpent 1 Ene and Its Structural Analogues

Routes Involving Olefin Functionalization

The double bond in pentene derivatives serves as a versatile handle for introducing bromine at specific positions within the molecule. Regioselective hydrobromination and allylic bromination are two prominent strategies that leverage the reactivity of the olefin to achieve the desired bromo-substituted compounds.

Regioselective Hydrobromination of Related Pentenes

The addition of hydrogen bromide (HBr) across a double bond is a fundamental reaction in organic synthesis. The regioselectivity of this addition, whether it follows Markovnikov or anti-Markovnikov principles, is crucial for synthesizing specific isomers.

In the context of preparing precursors to 5-bromo-3-methylpent-1-ene, the hydrobromination of dienes such as 3-methyl-1,4-pentadiene (B74747) is of particular interest. The reaction of conjugated dienes with one equivalent of HBr can lead to both 1,2- and 1,4-addition products. libretexts.org For instance, the electrophilic addition of HBr to 1,3-butadiene (B125203) yields a mixture of 3-bromo-1-butene (B1616935) (1,2-adduct) and 1-bromo-2-butene (1,4-adduct). libretexts.org The product distribution can be influenced by reaction conditions such as temperature. libretexts.org

Similarly, palladium-catalyzed hydroamination of substituted dienes, such as 3-methyl-1,3-pentadiene, has been shown to produce branched 1,2-addition products with high regioselectivity. rsc.org While this demonstrates the selective functionalization of one double bond in a conjugated system, analogous hydrobromination reactions would be expected to exhibit similar regiochemical control, providing a potential route to brominated pentenes.

Table 1: Regioselective Additions to Pentadiene Systems

| Substrate | Reagent | Catalyst | Major Product Type | Reference |

| 1,3-Butadiene | HBr | None | 1,2- and 1,4-Adducts | libretexts.org |

| 3-Methyl-1,3-pentadiene | Benzophenone Hydrazone | [Pd(η3-allyl)(μ-Cl)]2 / Xantphos | Branched 1,2-Adduct | rsc.org |

| 3-Methyl-1,3-pentadiene | Pinacolborane | Ni(cod)2 / PCy3 | (Z)-Allylboronate (1,4-hydroboration) | nih.gov |

Allylic Bromination Strategies for Unsaturated Precursors

Allylic bromination introduces a bromine atom at a carbon adjacent to a double bond, a position known as the allylic position. This method is highly valuable for synthesizing compounds like this compound from appropriate olefinic precursors. N-Bromosuccinimide (NBS) is the most common reagent for this transformation, typically used in the presence of a radical initiator such as light (hv) or a peroxide.

The reaction of 3-methyl-1-pentene (B165626) with NBS and light is a direct approach to introduce bromine at the allylic position. brainly.comchegg.com This reaction proceeds via a radical mechanism, where a bromine radical abstracts a hydrogen atom from the allylic carbon, followed by reaction of the resulting allylic radical with bromine. masterorganicchemistry.com It is important to note that allylic rearrangements can occur, potentially leading to a mixture of isomeric products. masterorganicchemistry.com The stability of the resulting double bond in the product can influence the product distribution, often favoring the more substituted alkene. masterorganicchemistry.comstackexchange.com

For example, the allylic bromination of 3-methylcyclopentene (B105217) can yield multiple products due to the different possible allylic radical intermediates and subsequent bromine addition. stackexchange.com Similarly, the reaction of 1-octene (B94956) with 1,2-dibromotetrachloroethane (B50365) under illumination results in a mixture of 3-bromo-1-octene and 1-bromo-2-octene. google.com

Halogenation and Functional Group Interconversions

Beyond direct olefin functionalization, the synthesis of this compound and its analogues can be accomplished by transforming other functional groups, particularly oxygen-containing groups, into the desired bromide. Interconversion from other halogenated pentenes also provides a viable synthetic route.

Transformation of Oxygenated Pentane Derivatives to this compound

Alcohols are common precursors for the synthesis of alkyl halides. The hydroxyl group of a suitable pentenol derivative can be converted to a bromine atom using various reagents. For example, the synthesis of (2E)-5-bromo-3-methyl-2-penten-1-ol has been documented, which could potentially be a precursor for further transformations. chemsynthesis.com

A general method for converting allylic alcohols to allylic bromides involves treatment with reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide. These reactions typically proceed via an SN2 or SN2' mechanism. The Ireland-Claisen rearrangement of 3-alkoxypropenol amino esters represents a sophisticated strategy for generating complex molecules with functional handles that could be further elaborated to bromo-derivatives. core.ac.uk

Interconversion from Other Halogenated Pentenes

The interconversion of one halogen for another, for instance, from an iodide to a bromide, can be a useful synthetic step. While direct conversion might be challenging, multi-step sequences can achieve this transformation. For example, a halogenated pentene could be converted to an organometallic reagent, such as a Grignard or organolithium species, which can then be reacted with a bromine source.

Development of Stereoselective Syntheses

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound and its analogues is a significant challenge that requires stereocontrolled reactions. The presence of a chiral center at the 3-position and the potential for E/Z isomerism at the double bond necessitate careful selection of synthetic methods.

Stereoselective methods for the synthesis of allylic alcohols, which are precursors to allylic bromides, are well-established. For instance, the stereoselective preparation of distant stereocenters in acyclic molecules has been achieved through methods that could be adapted for the synthesis of chiral brominated pentenes. sci-hub.se Furthermore, nickel-catalyzed 1,4-hydroboration of 1,3-dienes provides access to stereodefined (Z)-allylboron reagents, which can be used to create specific stereoisomers of allylic alcohols. nih.gov These chiral alcohols can then be converted to the corresponding bromides with retention or inversion of configuration, depending on the chosen method.

The development of catalytic, asymmetric methods for allene (B1206475) synthesis also offers a pathway to enantiomerically enriched building blocks that could be transformed into chiral bromo-pentene derivatives. nottingham.ac.uk

Diastereoselective Approaches to 5-Bromo-3-methylpent-1-eneucas.ac.cn

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. In the context of this compound, this typically involves reactions on a precursor that already contains a stereocenter, where the existing chirality influences the formation of a new stereogenic center.

Key strategies for the diastereoselective synthesis of acyclic systems like this compound often rely on substrate control. In this approach, a chiral substrate is used to direct the stereochemical outcome of a subsequent reaction. For instance, the diastereoselective halogenation of chiral secondary allylic alcohols has been shown to be an effective method for producing vicinal dihalides with high selectivity. nih.gov This principle can be extended to the synthesis of the target compound. A reaction on a chiral precursor, such as 3-methylpent-1-en-5-ol, could proceed through a transition state where the existing stereocenter blocks one face of the molecule, guiding the incoming reagent to the opposite face.

Mechanistic studies on substitution reactions of acyclic acetals bearing a β-alkoxy group show that high diastereoselectivity can be achieved. nih.gov These reactions are believed to proceed through an electrostatically stabilized oxocarbenium ion intermediate, where the conformation is fixed, leading to preferential attack from the less hindered face. nih.gov Such conformationally controlled transition states are fundamental to achieving high diastereoselectivity in acyclic systems.

Table 1: Conceptual Diastereoselective Strategies for Acyclic Haloalkanes

| Strategy | Precursor Type | Key Principle | Expected Outcome |

| Substrate-Controlled Halogenation | Chiral Allylic or Homoallylic Alcohol | The existing hydroxyl group, after conversion to a directing group, shields one face of the molecule during halogenation. nih.gov | High diastereomeric ratio (d.r.) favoring the anti or syn product depending on the reaction mechanism. |

| Addition to Chiral Aldehydes | Chiral Aldehyde (e.g., 2-methylbutanal) | Addition of a vinyl nucleophile (e.g., vinyl magnesium bromide) follows predictable models like Felkin-Anh, establishing a diastereomeric relationship. | Formation of a diastereomeric mixture of alcohols, which can be separated and converted to the target bromide. |

| Substitution with Neighboring Group Participation | Acyclic substrate with β-alkoxy or similar group | Formation of a rigid, cyclic intermediate (e.g., dioxocarbenium ion) that is attacked stereoselectively. nih.gov | High diastereoselectivity favoring the product from anti-periplanar attack. |

Enantioselective Pathways to Chiral this compound Derivativesrsc.orgresearchgate.net

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule from a prochiral or racemic substrate. For this compound, transition metal catalysis, particularly asymmetric allylic substitution (AAS), represents the most powerful and versatile strategy. beilstein-journals.org

In this approach, a transition metal complex bearing a chiral ligand acts as a catalyst. This chiral environment enables the differentiation of enantiotopic faces or leaving groups of the starting material, leading to the formation of an enantioenriched product. Copper- and iridium-catalyzed systems are particularly prominent in this field.

Copper-Catalyzed Asymmetric Allylic Substitution (AAS): Copper-catalyzed AAS reactions are effective for forming C-C bonds with non-stabilized nucleophiles like Grignard reagents or organozinc compounds. nih.gov A potential pathway to chiral this compound could involve the reaction of a suitable organometallic nucleophile with an electrophile containing the bromo-alkene scaffold, or vice-versa. A highly efficient variant is the Dynamic Kinetic Asymmetric Transformation (DyKAT), where a racemic starting material (e.g., a racemic allylic chloride) is converted into a single, highly enantioenriched product. nih.gov

Iridium-Catalyzed Asymmetric Allylic Substitution: Iridium-based catalysts offer unique reactivity, including the ability to perform Z-retentive asymmetric allylic substitutions. ucas.ac.cn This advanced method not only establishes the stereocenter but also preserves the Z-geometry of the double bond in the starting material, which is often thermodynamically less stable. ucas.ac.cn The reaction proceeds through the enantioselective capture of a transient anti-π-allyl-iridium complex by a nucleophile before it can isomerize to the more stable syn-complex. ucas.ac.cn Such methods provide exquisite control over the product's stereochemistry.

Table 2: Examples of Enantioselective Catalytic Systems for Homoallylic Compounds

| Metal Catalyst | Chiral Ligand Type | Transformation | Substrate Type | Typical Enantioselectivity (ee) | Reference |

| Copper (Cu) | Phosphoramidite / NHC | Asymmetric Allylic Alkylation (AAA) | Allylic Phosphates / Chlorides | >95% | beilstein-journals.orgnih.gov |

| Copper (Cu) | Phenol / NHC Ligand | SN2' Allyl-Allyl Coupling | Allylic Phosphates | Moderate to High | nih.gov |

| Iridium (Ir) | Phosphoramidite (Feringa-type) | Z-Retentive AAS | (Z)-Allylic Carbonates | up to 93% | ucas.ac.cn |

| Iridium (Ir) | Diene Ligand | Asymmetric Allylation / Isomerization | Allylic Carbonates | >90% | rsc.org |

Novel Synthetic Route Development and Optimizationbenchchem.com

Developing new synthetic routes for this compound focuses on improving efficiency, reducing costs, and increasing accessibility from common starting materials. Optimization involves fine-tuning reaction conditions such as catalysts, solvents, and temperature to maximize yield and selectivity.

Proposed Synthetic Routes:

Allylic Bromination of 3-Methyl-1-pentene: A direct approach involves the selective bromination of 3-methyl-1-pentene at the C5 position. This can be achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. Optimization of this reaction would be critical to favor bromination at the terminal allylic position over the internal (C3) position and to minimize competing side reactions.

Hydrobromination of a Diene: An alternative route could start from 3-methyl-1,4-pentadiene. The selective anti-Markovnikov addition of hydrogen bromide (HBr) across one of the double bonds, typically under radical conditions, could yield the desired product. Controlling the regioselectivity of the HBr addition would be the primary challenge to optimize.

Functional Group Interconversion from an Alcohol: A robust, multi-step synthesis could begin with the commercially available alcohol, 3-methylpent-1-en-5-ol. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide source (e.g., sodium bromide). Alternatively, direct conversion using reagents like phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄, PPh₃) could be employed. Optimization would involve selecting reagents that minimize rearrangement of the allylic double bond.

Table 3: Comparison of Potential Synthetic Routes

| Route | Starting Material | Key Reagents | Advantages | Optimization Challenges |

| Allylic Bromination | 3-Methyl-1-pentene | NBS, Radical Initiator | Atom-economical, few steps. | Poor regioselectivity (multiple allylic positions), potential for over-bromination. |

| Hydrobromination | 3-Methyl-1,4-pentadiene | HBr, Radical Initiator | Utilizes a simple reagent. | Controlling regioselectivity to target the correct double bond; risk of polymerization. |

| From Alcohol | 3-Methylpent-1-en-5-ol | PBr₃ or 1. TsCl, 2. NaBr | High regioselectivity, starts from a functionalized precursor. | Multiple steps, requires careful selection of reagents to avoid allylic rearrangement. |

Mechanistic Investigations into the Reactivity of 5 Bromo 3 Methylpent 1 Ene

Electrophilic Additions to the Terminal Alkene Moiety

The terminal double bond in 5-bromo-3-methylpent-1-ene is an electron-rich region, making it susceptible to attack by electrophiles. These reactions proceed through carbocation intermediates, the stability of which dictates the reaction's course and product distribution. cutm.ac.in

Carbocation Stability and Rearrangements in Addition Reactions

The addition of an electrophile, such as a proton from a hydrogen halide (H-X), to the terminal alkene follows Markovnikov's rule. The electrophile adds to the carbon atom with the most hydrogen atoms (C1), leading to the formation of a carbocation on the more substituted carbon (C2). cutm.ac.inmasterorganicchemistry.com This initially forms a secondary carbocation.

However, this secondary carbocation is prone to rearrangement to form a more stable intermediate. A 1,2-hydride shift from the adjacent tertiary carbon (C3) can occur, leading to the formation of a more stable tertiary carbocation at C3. nerdfighteria.info The stability of carbocations follows the order: tertiary > secondary > primary. pressbooks.pub This rearrangement is a common phenomenon in reactions involving carbocation intermediates where a more stable carbocation can be formed. masterorganicchemistry.com

For instance, in the reaction with hydrogen bromide (HBr), the initial secondary carbocation can rearrange to a tertiary carbocation. This competition between the direct attack on the secondary carbocation and attack after rearrangement leads to a mixture of products. nerdfighteria.info

Regiochemical Outcomes of π-Bond Reactivity

The regioselectivity of electrophilic additions is controlled by the stability of the carbocation intermediate. masterorganicchemistry.com In the case of this compound, two main constitutional isomers can be expected from the addition of H-X, corresponding to the two possible carbocation intermediates.

Markovnikov Product (No Rearrangement): The nucleophile (X⁻) attacks the secondary carbocation at C2.

Rearranged Product: The nucleophile attacks the more stable tertiary carbocation at C3 after a 1,2-hydride shift.

The addition of bromine (Br₂) proceeds via a different mechanism involving a cyclic bromonium ion intermediate, which prevents carbocation rearrangements. libretexts.org The subsequent attack by a bromide ion occurs in an anti-fashion, leading to a vicinal dibromide. youtube.com

| Reaction | Reagents | Predicted Products | Mechanistic Notes |

| Hydrohalogenation | HBr | 2,5-Dibromo-3-methylpentane (Markovnikov Product) and 3,5-Dibromo-3-methylpentane (Rearranged Product) | Reaction proceeds via a secondary carbocation which can rearrange to a more stable tertiary carbocation. nerdfighteria.info |

| Halogenation | Br₂ in CCl₄ | 1,2,5-Tribromo-3-methylpentane | Proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition. libretexts.org |

| Halohydrin Formation | Br₂ in H₂O | 1-Bromo-3-methylpentan-2-ol and 2-Bromo-3-methylpentan-1-ol | The hydroxyl group adds to the more substituted carbon of the double bond. youtube.com |

Nucleophilic Substitution Reactions at the Brominated Carbon

The bromine atom is attached to a primary carbon (C5), making this site a target for nucleophilic substitution reactions. The primary nature of the alkyl halide strongly influences the operative reaction pathway.

Elucidation of SN1 and SN2 Pathways in this compound

Nucleophilic substitution reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. For this compound, the structure favors the SN2 pathway.

SN2 Pathway: As a primary alkyl halide, it is well-suited for SN2 reactions, which involve a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. ncert.nic.in This mechanism is favored for primary and methyl halides.

SN1 Pathway: An SN1 reaction is highly unlikely. This pathway involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.comlibretexts.org In this case, it would require the formation of a highly unstable primary carbocation at C5, which is energetically unfavorable. pressbooks.pub

Therefore, nucleophilic substitution on this compound is expected to proceed exclusively via an SN2 mechanism.

Steric and Electronic Effects on Substitution Rates

While the substrate is a primary alkyl halide, the rate of the SN2 reaction is subject to steric and electronic influences.

Steric Effects: The SN2 reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group. The rate of this reaction is highly sensitive to steric hindrance around the reaction center. libretexts.orglibretexts.org In this compound, the methyl group at the C3 position (the β-carbon) creates steric bulk that can impede the approach of the nucleophile to the C5 carbon. nih.gov This steric hindrance will slow the reaction rate compared to a less substituted primary alkyl halide like 1-bromopentane.

Electronic Effects: Electronic effects refer to the influence of substituents on the electronic distribution within the molecule. numberanalytics.com The electron-withdrawing inductive effect of the bromine atom polarizes the C-Br bond, making the C5 carbon electrophilic. The terminal alkene is relatively far from the reaction center, so its electronic influence on the substitution rate is generally considered minimal.

| Factor | Influence on this compound | Predicted Outcome for SN2 Reaction |

| Substrate Class | Primary (1°) Alkyl Halide | Favors SN2 pathway. ncert.nic.in |

| Carbocation Stability | Primary carbocation is highly unstable. | Disfavors SN1 pathway. pressbooks.publibretexts.org |

| Steric Hindrance | Methyl group at β-position (C3). | Hinders backside attack, slowing the SN2 reaction rate. libretexts.orglibretexts.org |

| Electronic Effects | Inductive withdrawal by Br; distant alkene group. | Minimal impact compared to steric effects. rsc.org |

Elimination Reactions for Double Bond Formation

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a new double bond. The most common mechanism for such a reaction is the E2 (bimolecular elimination) pathway.

In an E2 reaction, a base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, and the leaving group is expelled simultaneously, forming a π-bond. For this compound, the hydrogens on C4 are available for abstraction. The elimination of HBr from C4 and C5 would result in the formation of 3-methylpenta-1,4-diene .

The formation of a conjugated diene system provides a significant thermodynamic driving force for this reaction pathway. Conjugated systems, where double bonds are separated by a single bond, are more stable due to the delocalization of π-electrons. This reaction is particularly favored when using a sterically hindered, strong base, such as potassium tert-butoxide (KOtBu), which favors elimination over substitution. brainly.com

Competing E1 and E2 Mechanisms

Elimination reactions of alkyl halides, such as this compound, can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. vaia.comlibretexts.org The competition between these mechanisms is influenced by several factors, including the structure of the substrate, the strength of the base, the nature of the leaving group, and the solvent.

The E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, followed by a rapid deprotonation by a weak base to form the alkene. libretexts.org This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. libretexts.org

The E2 mechanism , in contrast, is a concerted, one-step process where a strong base abstracts a proton, and the leaving group departs simultaneously. vaia.comtestbook.com This mechanism's rate is dependent on the concentrations of both the substrate and the base. testbook.com

For this compound, a primary alkyl halide, the E2 mechanism is generally favored, especially in the presence of a strong, non-hindered base. The primary carbocation that would be formed in an E1 pathway is highly unstable, making this route less likely. However, the choice of base and reaction conditions can influence the predominant pathway.

| Factor | Favors E1 | Favors E2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary | As a primary halide, E2 is favored. |

| Base | Weak base (e.g., H₂O, ROH) | Strong base (e.g., OH⁻, RO⁻) | A strong base will promote the E2 pathway. |

| Solvent | Polar protic | Polar aprotic | Solvent choice can further tune the reaction. |

| Leaving Group | Good leaving group | Good leaving group | Bromine is a good leaving group, suitable for both. |

Zaitsev's Rule and Hofmann Elimination in Related Pentenes

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity is often governed by Zaitsev's or Hofmann's rule.

Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product. wikipedia.orguobasrah.edu.iq This is typically observed when using a small, strong base. wikipedia.org

Hofmann's rule , conversely, states that the less substituted alkene will be the major product. masterorganicchemistry.com This outcome is favored when a bulky, sterically hindered base is used, or when the leaving group is poor or bulky, such as a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.comchadsprep.com

In the case of this compound, elimination would involve the removal of a proton from either C4 or C6. However, since the bromine is on C5, the relevant beta-protons are on C4 and C6. Abstraction of a proton from C4 would lead to the formation of 3-methylpenta-1,4-diene. Abstraction from C6 is not possible as it is part of the methyl group at C3. Therefore, in a standard elimination reaction of this compound, the primary product would be 3-methylpenta-1,4-diene. The concepts of Zaitsev and Hofmann elimination become more relevant for isomers like 2-bromo-3-methylpentane, where different alkene products can be formed.

| Rule | Favored Product | Conditions |

| Zaitsev | More substituted alkene | Small, strong base |

| Hofmann | Less substituted alkene | Bulky, sterically hindered base; poor leaving group |

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, possessing both an alkene and an alkyl bromide, makes it a suitable substrate for intramolecular reactions, leading to the formation of cyclic compounds.

Ring Closure Reactions Involving the Alkene and Bromine Functionalities

Intramolecular cyclization can occur through various mechanisms, including radical and transition-metal-catalyzed pathways, to form substituted cyclopentane (B165970) rings. organic-chemistry.org For this compound, a 5-exo cyclization is possible, which is generally a favored pathway according to Baldwin's rules.

One common method involves a radical cyclization. This can be initiated by a radical initiator, which abstracts the bromine atom to generate a primary alkyl radical. This radical can then attack the terminal double bond in an intramolecular fashion to form a five-membered ring and a new radical center, which can then be quenched.

Alternatively, transition metals like palladium can catalyze the cyclization. chemrxiv.org In such a process, the palladium catalyst can insert into the carbon-bromine bond, followed by an intramolecular migratory insertion of the alkene into the carbon-palladium bond to form the cyclopentane ring.

Pericyclic Reactions and Mechanistic Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.commsu.edu While this compound is not a conjugated diene and thus cannot directly participate in a Diels-Alder reaction, it can be a precursor to molecules that do. acs.orgwikipedia.org

For instance, an elimination reaction could potentially form a conjugated diene, which could then undergo an intramolecular Diels-Alder reaction if a suitable dienophile is present within the same molecule. However, for this compound, this is not a straightforward pathway.

A more relevant pericyclic reaction for a system like this could be an ene reaction . nih.gov The ene reaction is a pericyclic reaction involving the transfer of a hydrogen atom from an allylic position to an enophile, with the concurrent formation of a new sigma bond and the shifting of a pi bond. While a classical intramolecular ene reaction is not immediately apparent for this compound itself, derivatives of this compound could be designed to undergo such transformations.

These investigations into the reactivity of this compound highlight the intricate interplay of various mechanistic pathways available to a single, relatively simple molecule. The competition between elimination and cyclization, and the subtleties of regioselectivity and stereoselectivity, make it a valuable model for understanding fundamental principles of organic chemistry.

Applications of 5 Bromo 3 Methylpent 1 Ene in Complex Molecule Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr 5-Bromo-3-methylpent-1-ene is an excellent substrate for these reactions due to the presence of the reactive carbon-bromine bond.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing complex organic molecules. researchgate.net The Suzuki and Stille reactions, in particular, have demonstrated broad applicability in academic and industrial settings. wikipedia.orgmsu.edu

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org this compound can serve as the organohalide partner in Suzuki couplings, reacting with various boronic acids or their derivatives to form new carbon-carbon bonds. For instance, the coupling of this compound with an aryl boronic acid would yield a product with a newly formed bond between the pentenyl chain and the aryl group. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and selectivity. uzh.ch

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, also catalyzed by palladium. msu.edu Similar to the Suzuki reaction, this compound can be employed as the halide component. The versatility of the Stille coupling allows for the formation of a wide range of carbon-carbon bonds, including sp²-sp², sp²-sp³, and sp-sp³ linkages.

| Reaction | Organometallic Reagent | Catalyst | Key Feature |

| Suzuki Coupling | Organoboron (e.g., boronic acids) | Palladium Complex | Mild reaction conditions, commercially available reagents. wikipedia.org |

| Stille Coupling | Organotin | Palladium Complex | Tolerant of a wide range of functional groups. msu.edu |

While palladium has been the dominant metal in cross-coupling reactions, nickel-based catalysts have emerged as a powerful and often more cost-effective alternative. mit.edu Nickel catalysts can facilitate cross-coupling reactions of organohalides, including alkyl bromides like this compound, with a variety of organometallic reagents. nih.govsemanticscholar.org These reactions often exhibit unique reactivity and selectivity profiles compared to their palladium-catalyzed counterparts. Other transition metals are also being explored for their catalytic activity in similar transformations.

Role in Total Synthesis of Natural Products and Pharmaceutical Intermediates

The structural motifs present in this compound make it a valuable precursor for the synthesis of various natural products and pharmaceutical intermediates.

Polyketides: Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov The carbon backbone of this compound can be strategically incorporated into polyketide chains through various synthetic manipulations. The terminal alkene can be functionalized, and the bromide can be displaced by nucleophiles to extend the carbon chain, ultimately leading to the formation of complex polyketide structures.

Terpenoids: Terpenoids are another major class of natural products, built from isoprene (B109036) units. uni-hannover.ded-nb.info The 3-methylpent-1-ene core of the title compound is structurally related to the isoprenoid building block. This makes this compound a useful synthon for the construction of terpenoid skeletons. For example, it can be used to introduce the characteristic branched methyl group and a five-carbon unit found in many terpenes.

The development of chiral drugs is a major focus in the pharmaceutical industry. The prochiral center at the 3-position of this compound allows for the introduction of chirality through asymmetric synthesis. Catalytic asymmetric reactions can transform the molecule into enantiomerically enriched products, which can then be used as building blocks for the synthesis of complex chiral drug molecules.

Fine Chemical and Agrochemical Synthesis

The reactivity of this compound makes it a useful intermediate in the synthesis of various fine chemicals and agrochemicals. guidechem.comsci-hub.secymitquimica.com The ability to introduce the 3-methylpent-1-ene moiety into a larger molecule via the bromo functionality is a key advantage. This can be used to synthesize compounds with specific physical or biological properties required for applications in areas such as fragrances, flavorings, and pesticides. For instance, the lipophilic nature of the pentenyl chain can be desirable in agrochemical formulations to enhance penetration through plant cuticles.

Polymerization Studies and Materials Science Applications

Although direct studies on the polymerization of this compound are not extensively documented, its structure suggests significant potential as a monomer in materials science. The presence of the terminal double bond allows it to undergo polymerization, while the bromine atom serves as a site for post-polymerization modification, leading to the creation of functional polymers with tailored properties.

Potential Polymerization Pathways:

Free Radical Polymerization: The terminal alkene is susceptible to free-radical polymerization, a common method for producing a variety of polymers.

Coordination Polymerization: Using transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, could lead to polymers with controlled stereochemistry and microstructure, influencing the material's physical properties.

Inferred Applications in Materials Science:

Drawing parallels from structurally similar compounds like 5-bromo-1-pentene, it is plausible that polymers derived from this compound could find use in several areas:

Functionalized Polyolefins: Copolymerization of this compound with common olefins like ethylene (B1197577) or propylene (B89431) could introduce bromine atoms into the polymer backbone. These bromine sites can then be chemically modified to introduce polar functional groups, enhancing properties such as adhesion, dyeability, and compatibility with other materials.

Flame-Retardant Materials: The incorporation of bromine, a halogen, into a polymer can enhance its flame-retardant properties. Brominated compounds are known to interfere with the combustion process in the gas phase.

Stimuli-Responsive Materials: The bromo group can be replaced with functional moieties that respond to external stimuli such as pH, temperature, or light. This could enable the development of "smart" materials for applications in drug delivery, sensors, and actuators.

Detailed Research Findings on Analogous Compounds:

Research on the copolymerization of 4-methyl-1-pentene (B8377) (a structurally related olefin) with bromoalkyl-functionalized monomers has demonstrated the successful synthesis of functional polyolefins. For instance, the copolymerization with 11-bromo-1-undecene (B109033) using a Ziegler-Natta catalyst resulted in bromo-functionalized polymers. Subsequent quaternization of the bromine groups yielded anion-conductive membranes with potential applications in fuel cells. mdpi.com This highlights the feasibility of incorporating brominated monomers to create advanced materials.

The table below summarizes the potential applications based on the functional groups of this compound and findings from related research.

| Functional Group | Potential Application | Relevant Research Context |

| Terminal Alkene | Polymer Backbone Formation | General principles of vinyl polymerization |

| Bromo Group | Post-Polymerization Modification | Synthesis of functional polyolefins mdpi.com |

| Bromo Group | Flame Retardancy | Known properties of halogenated polymers |

| Bromo Group | Precursor to Stimuli-Responsive Groups | Development of smart materials |

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. High-resolution instruments allow for the detailed assignment of all proton and carbon signals.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each nucleus. In ¹H NMR, the chemical shift (δ) indicates the electronic environment of the protons, the integration reveals the ratio of protons, and the coupling constants (J) give information about adjacent, non-equivalent protons. For 5-Bromo-3-methylpent-1-ene, distinct signals are expected for the vinyl protons (=CH₂ and =CH-), the proton at the chiral center (C3), the diastereotopic protons of the brominated methylene (B1212753) group (-CH₂Br), and the methyl group protons (-CH₃).

¹³C NMR spectra show a single peak for each unique carbon atom, with chemical shifts indicating the type of carbon (alkene, alkyl, etc.). mpg.de Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to connect the ¹H and ¹³C data. A COSY spectrum reveals ¹H-¹H coupling correlations, establishing the connectivity between adjacent protons, while an HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the C-H framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | =CH₂ | ~4.9-5.1 (2H, m) | ~114-116 |

| 2 | =CH | ~5.6-5.8 (1H, m) | ~140-142 |

| 3 | -CH | ~2.4-2.6 (1H, m) | ~38-40 |

| 4 | -CH₂ | ~1.8-2.0 (2H, m) | ~42-44 |

| 5 | -CH₂Br | ~3.4-3.6 (2H, t) | ~33-35 |

| 6 | -CH₃ | ~1.0-1.2 (3H, d) | ~19-21 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

The carbon at position 3 (C3) in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). While standard NMR can confirm the connectivity, it does not typically define the three-dimensional arrangement of atoms. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that can be used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. acs.org For a specific diastereomer or an enantiomerically enriched sample, NOESY can reveal through-space correlations. For instance, a correlation between the proton at C3 and specific protons on the vinyl group or the methyl group could help in assigning the relative configuration, though this analysis can sometimes be inconclusive. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. mpg.dersc.org This precision allows for the unambiguous determination of the molecular formula from the exact mass, as very few combinations of atoms will have the same exact mass. For this compound, the presence of bromine is easily confirmed due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Mass (Da) | Observed Mass (Da) |

| C₆H₁₁⁷⁹Br | [M]⁺ | 162.00441 | 162.0044 |

| C₆H₁₁⁸¹Br | [M+2]⁺ | 164.00236 | 164.0024 |

Note: Observed mass is a typical hypothetical value from an HRMS experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov A sample is first vaporized and passed through a long capillary column (the GC component), which separates the components of a mixture based on their volatility and interaction with the column's stationary phase. This is particularly useful for assessing the purity of a this compound sample and separating it from any starting materials, byproducts, or structural isomers, such as 5-Bromo-3-methylpent-2-ene. As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to spectral libraries or analyzing its fragmentation pattern. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. libretexts.org Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching, bending) of their chemical bonds. vaia.com This results in a unique spectrum that acts as a molecular "fingerprint."

For this compound, key absorptions in the IR spectrum would confirm the presence of the terminal alkene and the carbon-bromine bond. The C=C double bond stretch appears in a characteristic region, while the C-H bonds associated with the alkene show distinct stretching frequencies compared to those of the alkyl portions of the molecule. libretexts.orgphysicsandmathstutor.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (alkene) | =C-H | ~3075-3095 |

| C-H Stretch (alkane) | -C-H | ~2850-2960 |

| C=C Stretch | C=C | ~1640-1650 |

| C-H Bend (alkene) | =CH₂ | ~910-990 |

| C-Br Stretch | C-Br | ~515-690 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the crystal, which in turn reveals the exact positions of the atoms, bond lengths, and bond angles.

Currently, there are no publicly available X-ray crystallography studies specifically for this compound. The lack of data is likely because this compound is a liquid at standard temperature and pressure, which makes single-crystal growth challenging. Obtaining a suitable crystal for X-ray diffraction would necessitate specialized cryogenic techniques to solidify the sample into a single, high-quality crystal.

Although data for the target compound is unavailable, X-ray crystallography has been successfully employed to determine the solid-state structures of other complex organic molecules, including various bromo-substituted compounds and chiral molecules. rsc.orgacs.orgresearchgate.net These studies underscore the power of the technique in providing unambiguous structural proof, which is crucial in fields like stereoselective synthesis and natural product chemistry. rsc.org

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Methylpent 1 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.net For 5-Bromo-3-methylpent-1-ene, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its reactivity. These calculations help in mapping the electrostatic potential to identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

Key electronic properties of this compound can be computed to build a comprehensive electronic profile. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Computed Electronic and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁Br | nih.gov |

| Molecular Weight | 163.06 g/mol | nih.gov |

| Exact Mass | 162.00441 Da | nih.gov |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| XLogP3 | 2.8 | nih.gov |

This interactive table provides key computed properties for this compound based on public chemical databases.

Reaction Pathway Elucidation and Transition State Modeling

Theoretical chemistry is instrumental in mapping the intricate pathways of chemical reactions. For this compound, computational methods can model its participation in various reactions, such as substitution, addition, and elimination. By calculating the potential energy surface for a reaction, chemists can identify the most favorable route from reactants to products.

This process involves locating and characterizing transition states—the high-energy structures that exist fleetingly between reactants and products. ucla.edu The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. ucla.edu For instance, in intramolecular radical addition reactions involving similar structures, calculations can distinguish between competing pathways, such as 5-exo and 6-endo cyclizations, by comparing their activation barriers. ucla.edu DFT and ab initio methods are used to model these transition states, providing insights into bond-breaking and bond-forming processes at a molecular level. ucla.edu This modeling can determine whether a reaction proceeds through a concerted mechanism (all bonds change in a single step) or a stepwise pathway involving intermediates. researchgate.net

Table 2: Illustrative Transition State Energy Comparison for Competing Pathways

| Reaction Pathway | Relative Activation Energy (kcal/mol) | Favored Pathway |

|---|---|---|

| Pathway A (e.g., 5-exo cyclization) | 6.5 - 8.1 | Kinetically Favored |

| Pathway B (e.g., 6-endo cyclization) | 9.8 - 12.5 | Kinetically Disfavored |

This interactive table illustrates how computational modeling can compare activation energies to predict the dominant reaction pathway, based on data for similar radical cyclization reactions. ucla.edu

Prediction of Reactivity and Selectivity

Computational models are highly effective at predicting the reactivity and selectivity of organic compounds. For this compound, the presence of a methyl group, a double bond, and a bromine atom creates distinct regions of reactivity and raises questions of selectivity (regio- and stereoselectivity).

Reactivity: The electron-donating methyl group can stabilize adjacent carbocations that may form during certain reactions, while the electronegative bromine atom influences the polarity of the carbon-bromine bond. DFT calculations can quantify these effects through methods like Natural Bond Orbital (NBO) analysis, which examines hyperconjugative stabilization.

Selectivity: In reactions like hydrobromination or allylic bromination, multiple products are often possible. pearson.com Transition state analysis can predict the regioselectivity by comparing the energy barriers for competing pathways, such as 1,2- versus 1,4-addition in conjugated systems. Steric hindrance from the methyl group can also be modeled to predict which face of the double bond is more accessible to incoming reagents, thereby determining stereoselectivity. The interplay between electronic effects and steric factors, as revealed by computational studies, determines whether a reaction is under kinetic or thermodynamic control, which in turn dictates the final product distribution. ucla.edu

Table 3: Factors Influencing Reactivity and Selectivity

| Factor | Influence on this compound | Computational Prediction Method |

|---|---|---|

| Electronic Effects | The methyl group donates electron density, stabilizing carbocation intermediates. The bromine atom is an electron-withdrawing group. | Electrostatic Potential Mapping, NBO Analysis |

| Steric Hindrance | The methyl group can block access to one face of the alkene, directing attack to the opposite face. | Transition State Geometry Optimization |

| Reaction Control | Determines whether the major product is the one formed fastest (kinetic) or the most stable one (thermodynamic). | Comparison of Transition State Energies vs. Product Energies |

This interactive table outlines the key factors that computational chemistry assesses to predict the outcome of reactions involving this compound.

In Silico Design of Novel Synthetic Strategies

Beyond analyzing existing reactions, computational chemistry enables the in silico design of new synthetic pathways. nih.gov This forward-looking approach uses theoretical models to propose and evaluate novel reactions before they are attempted in the laboratory, saving time and resources. nih.govrsc.org

For this compound, this could involve several strategies:

Virtual Screening: Designing new reactions by computationally screening a library of potential reactants or catalysts to find promising candidates for achieving a desired transformation.

Mechanism Discovery: Using reaction path-finding algorithms to uncover entirely new, non-intuitive mechanisms for converting this compound into a target molecule.

Optimization of Conditions: Modeling how changes in solvent, temperature, or catalyst affect reaction outcomes, allowing for the in silico optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

This rational design process begins with the known structure of this compound and uses computational tools to explore its untapped synthetic potential, guiding the development of innovative and efficient chemical transformations. researchgate.net

Table 4: General Workflow for In Silico Synthetic Design

| Step | Description | Computational Tools |

|---|---|---|

| 1. Define Target | Identify a desired product molecule that can be synthesized from this compound. | Chemical Informatics |

| 2. Propose Pathways | Hypothesize potential reaction pathways, including novel or unconventional ones. | Reaction Prediction Software, Expert Systems |

| 3. Model Reactions | Calculate the thermodynamics and kinetics of each proposed step using quantum chemical methods. | DFT, Ab Initio Calculations |

| 4. Evaluate Feasibility | Assess the viability of the pathways based on calculated activation energies and reaction energies. | Transition State Theory, RRKM Theory |

| 5. Suggest Conditions | Propose optimal experimental conditions (catalyst, solvent, temperature) for the most promising pathway. | Solvation Models, Molecular Dynamics |

This interactive table summarizes the systematic approach used in computational chemistry to design and validate new synthetic routes starting from a known compound.

Future Perspectives and Emerging Research Directions for 5 Bromo 3 Methylpent 1 Ene

Sustainable and Green Chemistry Approaches

The development of environmentally benign chemical processes is a major focus of modern chemistry. For compounds like 5-bromo-3-methylpent-1-ene, which are part of the broader class of allylic bromides, green chemistry principles are being applied to minimize waste and avoid hazardous reagents. ubc.ca

Another green approach involves the use of solid base catalysts, such as hydrotalcites (HTs), which are anionic clays. tandfonline.com Mg/Al hydrotalcites have been successfully used as catalysts for the N-allylation of anilines with allyl bromide in an aqueous ethanol (B145695) solution at ambient temperature. tandfonline.com This method offers several advantages, including being more atom-economical and avoiding hazardous reagents like sodium lauryl sulfate (B86663) or solvents like benzene. tandfonline.com The catalyst can also be recovered and reused for several cycles, adding to the sustainability of the process. tandfonline.com

Catalytic Innovations for Selective Transformations

Catalysis is key to unlocking the synthetic potential of this compound by enabling selective transformations of its functional groups. Research is active in developing novel catalysts that can precisely target either the double bond or the carbon-bromine bond.

Palladium nanoparticles (PdNPs) have been studied for the catalytic isomerization and hydrogenation of related alkenes like 3-methylpent-1-ene. frontiersin.orgfrontiersin.org The catalytic activity and selectivity were found to be influenced by the structure of the surface ligands on the nanoparticles. For example, PdNPs capped with certain constitutional isomers of pentanethiolate showed different conversion yields for 3-methylpent-1-ene, highlighting the role of steric interactions in the catalytic process. frontiersin.org Such studies provide a framework for designing catalysts for selective hydrogenation of the double bond in this compound while preserving the bromo- functionality.

Homogeneous catalysts are also crucial. Rhodium catalysts, for instance, have been used for the selective hydrogenation of haloalkenes to haloalkanes. acs.org Furthermore, dual nickel-photoredox catalysis represents a modern approach for transformations like the photodehalogenation of aryl bromides, a reaction type that could be extended to alkyl bromides. tdx.cat

Recent innovations in main-group catalysis have introduced 1,3,2-diazaphospholene hydrides (DAP-H) as potent agents for the reductive radical cyclization of organohalides. chemrxiv.org This catalytic system operates under mild conditions and can be applied to a wide range of aryl and alkyl halides, suggesting its potential applicability to intramolecular reactions starting from derivatives of this compound. chemrxiv.org

Photo- and Electro-Chemical Reactivity

Photo- and electro-chemical methods offer alternative, often milder, pathways for activating molecules compared to traditional thermal methods. The reactivity of this compound under such conditions is an emerging area of interest.

Photochemical reactions involving allylic bromides can be initiated to perform substitutions or additions. thieme-connect.de For example, photolysis can generate carbenes from related precursors, which can then undergo various transformations. researchgate.net The combination of nickel catalysis with photoredox manifolds has been shown to be effective for the dehalogenation of aryl bromides, a strategy that holds promise for related alkyl halides. tdx.cat This dual catalytic approach allows for redox-neutral reactions to proceed under mild conditions. tdx.cat

Electrochemical synthesis provides another avenue for novel transformations. The electrochemical reduction of the carbon-halogen bond is a well-established process that can generate radical or anionic intermediates for subsequent reactions. acs.org While specific studies on this compound are not widely reported, the principles of electrochemical synthesis of organosilanes from α-halobenzylsilanes suggest that similar reductive functionalization could be applied. acs.org

Biological and Materials Science Interface

The unique bifunctional nature of this compound makes it a valuable precursor at the interface of materials science and biology. Its ability to undergo sequential or orthogonal functionalization allows for the construction of complex molecular architectures.

In materials science, the terminal alkene can be used in polymerization reactions. For example, the chain-walking polymerization of branched α-olefins like 4-methyl-1-pentene (B8377) using nickel catalysts produces highly branched polymers with unique properties. researchgate.net Similarly, the vinyl group in this compound could be incorporated into polymer backbones, with the bromo- group remaining available for post-polymerization functionalization. This could be used to create polyethylene-based functionalized hyperbranched polymers with applications as adhesives, lubricants, or paints. researchgate.net Another application is the functionalization of surfaces, such as nanocellulose, where olefinic groups can be introduced and subsequently modified via "click" chemistry to attach various molecules, including those with biological activity. nih.gov

In the context of biological applications, this compound can serve as a fragment in the synthesis of larger, biologically active molecules. Nitrogen-containing compounds are ubiquitous in pharmaceuticals, and the alkyl bromide moiety can readily react with amines to form C-N bonds. byjus.comacs.org Its structural motif is found in precursors for natural product synthesis. For instance, the related compound 5-bromo-2-methylpent-2-ene is used in the synthesis of penifulvin A, a sesquiterpenoid, and other bisabolene (B7822174) derivatives isolated from marine sponges. skemman.is The development of functionalized polymers for antibacterial surfaces is another promising direction, where ylide-functionalized polymers have shown antimicrobial properties. acs.org The versatility of this compound allows it to act as a scaffold to connect different functional moieties, paving the way for new materials and potential therapeutic agents. biosynth.com

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-3-methylpent-1-ene under inert conditions?

Methodological Answer: The synthesis typically involves allylic bromination of 3-methylpent-1-ene using N-bromosuccinimide (NBS) in a radical-initiated reaction. Key variables include temperature control (0–5°C for regioselectivity), solvent choice (e.g., CCl₄ for radical stability), and catalyst optimization (e.g., AIBN as an initiator). Halogen positioning is critical; bromine’s electronegativity directs reactivity at the allylic position, as seen in analogous brominated alkenes . Post-reaction, monitor purity via GC-MS and adjust stoichiometry to minimize diastereomer formation.

Q. How can researchers resolve purification challenges for this compound due to its volatility and sensitivity?

Methodological Answer: Use low-temperature vacuum distillation to mitigate volatility, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate brominated byproducts. Storage at 0–6°C in amber vials under argon prevents degradation, as recommended for structurally similar halogenated alkenes . Validate purity through ≥98% HPLC and NMR spectral matching against reference data (e.g., δ 5.2–5.8 ppm for vinyl protons and δ 3.4–3.8 ppm for allylic CH₂Br).

Q. Which analytical methods are most reliable for characterizing this compound and its intermediates?

Methodological Answer: Combine ¹H/¹³C NMR (to confirm regiochemistry and bromine placement), GC-MS (for volatility assessment and molecular ion detection at m/z 178 [M]⁺), and FT-IR (C-Br stretch at ~550–600 cm⁻¹). Cross-validate with elemental analysis (C: ~44.3%, Br: ~39.8%) and compare retention times against known standards, as demonstrated in quality control protocols for related bromoalkenes .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in cross-coupling reactions be rigorously analyzed?

Methodological Answer: Employ kinetic isotope effects (KIE) and DFT calculations to probe transition states in Suzuki-Miyaura couplings. For example, monitor C-Br bond cleavage using deuterated substrates to distinguish between concerted (low KIE) and stepwise (high KIE) pathways. Computational modeling (e.g., Gaussian 16) can predict regioselectivity in Pd-catalyzed reactions, aligning with experimental findings for brominated alkenes in cross-coupling systems .

Q. How should researchers address contradictions in reported reactivity data for this compound across studies?

Methodological Answer: Reconcile discrepancies by standardizing reaction conditions (solvent polarity, catalyst loading) and validating methods via interlaboratory reproducibility tests. For instance, divergent yields in elimination vs. substitution pathways may stem from trace moisture or oxygen levels, as observed in analogous halogenated compounds . Apply meta-analysis frameworks (e.g., multivariate regression) to isolate variables, as demonstrated in hybrid computational-experimental studies .

Q. What role does this compound play in organometallic catalysis, and how can its efficacy be quantified?

Methodological Answer: As a ligand precursor, its electron-deficient alkene moiety can stabilize Pd(0) intermediates in Heck reactions. Quantify catalytic efficiency via turnover frequency (TOF) measurements under controlled O₂-free conditions. Compare with bromostyrene derivatives to assess steric/electronic effects on catalyst lifetime, referencing mechanistic studies on allylic bromides in metal-mediated systems .

Data-Driven Insights

| Parameter | Typical Range | Key Considerations |

|---|---|---|

| Synthetic Yield | 65–85% (NBS-mediated bromination) | Optimize radical initiator concentration |

| Boiling Point | 120–125°C (lit.) | Use vacuum distillation to prevent decomposition |

| ¹H NMR (CDCl₃) | δ 1.6–1.8 (CH₃), δ 5.2–5.8 (CH₂=CH) | Confirm absence of δ 4.5–5.0 (allylic rearrangement byproducts) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.